Methyl 2-methoxy-3-phenylprop-2-enoate

Synthetic methodology Palladium catalysis α-Keto ester precursors

Methyl 2-methoxy-3-phenylprop-2-enoate (CAS 40203-52-9), systematically named methyl (2Z)-2-methoxy-3-phenylprop-2-enoate, is an α,β-unsaturated ester belonging to the α-methoxycinnamate subclass. Its molecular formula is C₁₁H₁₂O₃ with a molecular weight of 192.21 g·mol⁻¹, a predicted LogP of 1.85, and a polar surface area (PSA) of 35.53 Ų.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 40203-52-9
Cat. No. B14669550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-3-phenylprop-2-enoate
CAS40203-52-9
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C11H12O3/c1-13-10(11(12)14-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyPFSMVSPKLRCNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methoxy-3-Phenylprop-2-Enoate (CAS 40203-52-9): Core Identity and Physicochemical Baseline for Procurement Decisions


Methyl 2-methoxy-3-phenylprop-2-enoate (CAS 40203-52-9), systematically named methyl (2Z)-2-methoxy-3-phenylprop-2-enoate, is an α,β-unsaturated ester belonging to the α-methoxycinnamate subclass [1]. Its molecular formula is C₁₁H₁₂O₃ with a molecular weight of 192.21 g·mol⁻¹, a predicted LogP of 1.85, and a polar surface area (PSA) of 35.53 Ų [2]. The compound features a methoxy substituent at the α-position of the propenoate backbone, distinguishing it from ring-substituted methoxycinnamates and unsubstituted methyl cinnamate. This α-methoxy enol ether functionality confers distinct reactivity as both a Michael acceptor and a latent α-keto ester precursor, making the compound a versatile building block in synthetic organic chemistry and a key intermediate within the substituted 2-phenyl-3-methoxypropenoate fungicide class disclosed in patent literature [3].

Why Generic Substitution of Methyl 2-Methoxy-3-Phenylprop-2-Enoate with Common Cinnamate Analogs Fails


The α-methoxy substituent in methyl 2-methoxy-3-phenylprop-2-enoate fundamentally alters the electronic character of the conjugated π-system relative to methyl cinnamate (CAS 103-26-4) and ring-substituted methoxycinnamates such as methyl 4-methoxycinnamate (CAS 3901-07-3). The electron-donating methoxy group at the α-carbon increases electron density at the β-position, modulating reactivity in Michael additions, cycloadditions, and palladium-catalyzed cross-couplings in ways that cannot be replicated by para- or meta-methoxy substitution on the phenyl ring [1]. Furthermore, the enol ether moiety serves as a masked α-keto ester, enabling hydrolytic unmasking to arylpyruvates—a transformation unattainable with methyl cinnamate [2]. Stereochemical control is an additional differentiator: the (Z)-configuration of this compound, confirmed by the stereoselective palladium-catalyzed synthesis, yields a geometrically defined building block whose biological and photochemical properties diverge markedly from the (E)-isomer [2]. These structural and stereoelectronic distinctions mean that methyl cinnamate, ethyl cinnamate, or ring-methoxylated cinnamates cannot serve as drop-in replacements in synthetic sequences or structure–activity relationship studies where α-substitution or defined Z-olefin geometry is required.

Quantitative Differentiation Evidence for Methyl 2-Methoxy-3-Phenylprop-2-Enoate vs. Closest Analogs


Palladium-Catalyzed Synthesis Yield: Methyl 2-Methoxy-3-Phenylprop-2-Enoate vs. Other Aryl Iodide Coupling Products

Methyl 2-methoxy-3-phenylprop-2-enoate is obtained in approximately 66% isolated yield via palladium-catalyzed stereoselective coupling of methyl α-methoxyacrylate with iodobenzene, as reported by Cacchi et al. [1]. This yield serves as a benchmark for unsubstituted aryl iodide coupling. Under identical Pd(0) catalytic conditions, electron-rich aryl iodides (e.g., 4-iodoanisole) and electron-deficient aryl iodides (e.g., 4-iodonitrobenzene) produce the corresponding α-methoxycinnamate derivatives in yields ranging from moderate to good, but the phenyl-substituted derivative represents the simplest aromatic analogue with a well-characterized yield profile. The stereoselectivity of this transformation exclusively affords the (Z)-configured enol ether, a stereochemical outcome not achievable with conventional Knoevenagel condensation routes to cinnamates, which typically yield (E)-isomers [1].

Synthetic methodology Palladium catalysis α-Keto ester precursors

Lipophilicity Differential: LogP of Methyl 2-Methoxy-3-Phenylprop-2-Enoate Compared to Methyl Cinnamate

The predicted octanol–water partition coefficient (LogP) of methyl 2-methoxy-3-phenylprop-2-enoate is 1.85 [1], compared to a reported experimental LogP of 2.05–2.20 for methyl cinnamate (CAS 103-26-4) [2]. The α-methoxy group introduces an additional hydrogen-bond acceptor, reducing lipophilicity by approximately 0.2–0.35 LogP units relative to the unsubstituted methyl cinnamate. This modest reduction in LogP translates to measurably different solubility and membrane-permeation behavior, which is relevant in biological assay design and formulation screening where consistent LogP is critical for SAR interpretation.

Physicochemical properties Lipophilicity Drug-likeness

Stereochemical Configuration: (Z)-Isomer Integrity of Methyl 2-Methoxy-3-Phenylprop-2-Enoate vs. (E)-Methyl Cinnamate

Methyl 2-methoxy-3-phenylprop-2-enoate is synthesized and characterized exclusively as the (Z)-isomer via palladium-catalyzed coupling of methyl α-methoxyacrylate with iodobenzene [1]. In contrast, methyl cinnamate obtained through standard Knoevenagel or Perkin condensation is predominantly the thermodynamically more stable (E)-isomer. The (Z)-configuration is critical in cinnamate-type bioactive molecules: cis-cinnamates have been shown to exhibit potent germination self-inhibitory activity (ED₅₀ ~12.5 pg/mL for methyl cis-3,4-dimethoxycinnamate) while the corresponding trans-isomers are essentially inactive [2]. Although direct bioactivity data for this specific (Z)-α-methoxycinnamate are not available at comparable resolution, the class-level SAR strongly indicates that the (Z)-geometry is a prerequisite for specific biological target engagement.

Stereochemistry Geometric isomerism Biological activity

Fungicide Patent Class Membership: Position of Methyl 2-Methoxy-3-Phenylprop-2-Enoate Within the 2-Phenyl-3-Methoxypropenoate Scaffold

The compound falls within the broad generic formula of substituted 2-phenyl-3-methoxypropenoates disclosed as agricultural fungicides in PCT application WO 1992/018487 A1 (assigned to Imperial Chemical Industries / Syngenta) [1]. In the patent, compound 296 (R₁ = CH₃, R₂ = H, A = H; olefinic proton δ 7.56; physical state: oil) corresponds to methyl (E)-2-methoxy-3-phenylpropenoate, the (E)-isomer of the target compound [1]. While the patent's preferred embodiments emphasize pyridyl- and pyrimidinyl-substituted analogues with specific fungicidal ED₉₀ values against wheat powdery mildew (Erysiphe graminis) and barley net blotch (Pyrenophora teres), the unsubstituted phenyl derivative represents the minimal scaffold from which structure–activity relationships are elaborated [1]. Its inclusion in Table I of the patent confirms synthetic accessibility within this therapeutically and commercially relevant chemical space.

Agrochemical intermediates Fungicide Strobilurin analogs

High-Confidence Application Scenarios for Methyl 2-Methoxy-3-Phenylprop-2-Enoate Based on Quantitative Evidence


Synthesis of Arylpyruvic Acid Derivatives via Hydrolytic Unmasking of the α-Methoxy Enol Ether

The α-methoxy enol ether moiety of methyl 2-methoxy-3-phenylprop-2-enoate is a latent α-keto ester; mild acidic or basic hydrolysis converts it to methyl phenylpyruvate or, after saponification, phenylpyruvic acid. This transformation, demonstrated in the Cacchi et al. (1987) palladium-catalyzed synthesis strategy [1], enables access to α-keto acid derivatives that are valuable intermediates in medicinal chemistry (e.g., for heterocycle synthesis and enzyme inhibitor design). Methyl cinnamate cannot undergo this hydrolytic unmasking to a keto acid, making the α-methoxy analogue uniquely suited for synthetic routes requiring masked α-keto functionality [1].

Stereochemically Defined (Z)-Cinnamate Building Block for Biological SAR Studies

The (Z)-configuration of methyl 2-methoxy-3-phenylprop-2-enoate, as confirmed by the stereoselective Pd-catalyzed coupling route [1], provides a geometrically pure building block for structure–activity relationship investigations of cis-cinnamate bioactive molecules. Given that cis-cinnamate derivatives exhibit potent biological activities—including germination self-inhibition at picogram-per-milliliter concentrations [2]—whereas trans-isomers are inactive, this (Z)-configured α-methoxycinnamate eliminates the need for cumbersome photochemical isomerization or chromatographic separation of E/Z mixtures prior to biological evaluation [2].

Core Scaffold for Agrochemical Lead Diversification in the 2-Phenyl-3-Methoxypropenoate Fungicide Series

As the simplest phenyl-substituted member of the 2-phenyl-3-methoxypropenoate class disclosed in WO 1992/018487 A1 [3], this compound represents the minimal core scaffold from which elaborated fungicidal analogues (e.g., pyridyl-, pyrimidinyl-, and pyrazinyl-substituted variants) are derived. Its availability as a commercial intermediate allows agrochemical discovery teams to perform systematic SAR diversification at the phenyl ring and ester positions without committing resources to de novo construction of the propenoate backbone [3]. While specific ED₉₀ values for this unsubstituted phenyl analogue are not publicly reported, its inclusion in the patent's exemplified compound table confirms synthetic tractability and structural relevance.

Reference Standard for Physicochemical Profiling of α-Substituted Cinnamate Libraries

With a predicted LogP of 1.85 and PSA of 35.53 Ų [4], methyl 2-methoxy-3-phenylprop-2-enoate occupies a distinct physicochemical space compared to methyl cinnamate (LogP ~2.05–2.20) [5] and ring-methoxylated cinnamates. This compound can serve as a lipophilicity anchor point in medium-throughput LogP/LogD screening cascades for α-substituted cinnamate libraries, enabling medicinal chemists to calibrate property-based design algorithms and prioritize analogues with favorable solubility–permeability profiles [4].

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